Tris(hydroxymethyl)aminomethane acetate

Catalog No.
S651165
CAS No.
6850-28-8
M.F
C6H15NO5
M. Wt
181.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)aminomethane acetate

CAS Number

6850-28-8

Product Name

Tris(hydroxymethyl)aminomethane acetate

IUPAC Name

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C6H15NO5

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4)

InChI Key

PIEPQKCYPFFYMG-UHFFFAOYSA-N

SMILES

CC(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

CC(=O)O.C(C(CO)(CO)N)O

Buffering Agent

THAM acts as an effective buffer in biological experiments. Its molecule contains a primary amine group (NH2) that can accept a proton (H+) and a carboxylic acid group (COOH) that can donate a proton. This allows THAM to maintain a desired pH within a specific range in aqueous solutions [1]. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity, protein stability, and cell culture [2].

Here are some sources for THAM's buffering properties:

  • PubChem [1]:
  • Sigma-Aldrich [2]:

Chelating Agent

THAM can also act as a chelating agent, forming complexes with metal ions. The hydroxyl groups (OH) on the molecule can interact with metal ions, reducing their free concentration in the solution [3]. This property is valuable in research areas like protein purification, where metal ions can interfere with protein functionality. Additionally, THAM's chelating ability can be used to study metal-ion interactions in biological systems [4].

Here are some sources for THAM's chelating properties:

  • Chem-Impex International [3]:
  • PubChem [4]:

Tris acetate is a buffer formed by the reaction of tris(hydroxymethyl)aminomethane (Tris) and acetic acid []. Tris is a weak organic base, while acetic acid is a weak organic acid. When combined, they form a buffer solution that can resist changes in pH within a specific range []. Buffers are crucial for maintaining a stable pH environment in biological experiments, as many biological processes are sensitive to pH fluctuations.


Molecular Structure Analysis

Tris acetate has a relatively simple molecular structure. The Tris molecule consists of a central nitrogen atom bonded to three hydroxylmethyl groups (CH2OH) and one primary amine (NH2) group. The acetate molecule (CH3COO-) is linked to the positively charged amine group of Tris [].


Chemical Reactions Analysis

Tris acetate is formed through a neutralization reaction between Tris and acetic acid []. The balanced chemical equation for this reaction is:

NH2C(CH2OH)3 (Tris) + CH3COOH (Acetic Acid) → NH2C(CH2OH)3 • CH3COO- (Tris Acetate) + H+

Tris acetate can participate in other reactions typical of its constituent parts. The amine group of Tris can undergo reactions characteristic of amines, such as condensations with aldehydes []. Tris can also complex with metal ions in solution [].


Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting point: 216-220 °C [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal laboratory conditions [].

Wikipedia

Tris acetate

Dates

Modify: 2023-08-15

Explore Compound Types